2-Butanonoxim

Übersicht

Beschreibung

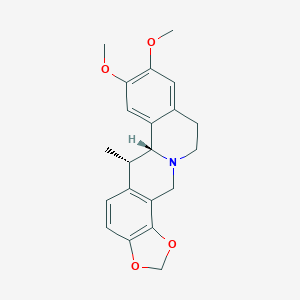

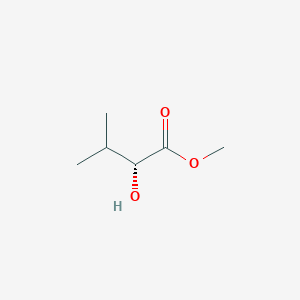

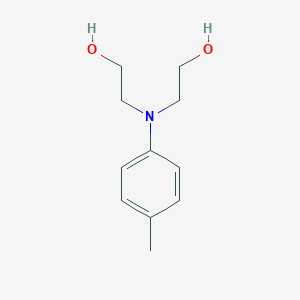

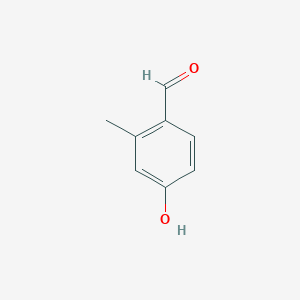

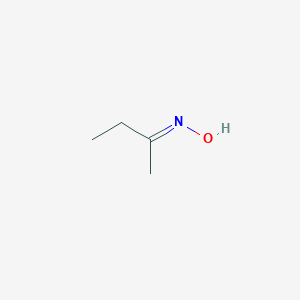

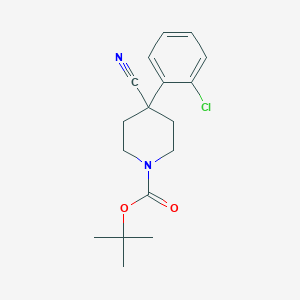

2-Butanone oxime, also known as Methyl ethyl ketoxime, is an organic compound with the linear formula C2H5C(=NOH)CH3 . It is used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane .

Synthesis Analysis

2-Butanone oxime can be synthesized by the reaction of butanone and hydroxylamine hydrochloride or hydroxylamine sulfate . It has also been employed as a reagent and solvent in the syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . Another method involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material, initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol .

Molecular Structure Analysis

The molecular structure of 2-Butanone oxime is represented by the formula C4H9NO . The molecular weight of the compound is 87.1204 .

Chemical Reactions Analysis

2-Butanone oxime has been used in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . It has also been used

Wissenschaftliche Forschungsanwendungen

Synthese von Ketoiminen und Palladiumkomplexen

2-Butanonoxim wird als Reagenz und Lösungsmittel bei der Synthese von Ketoiminen eingesetzt, die wertvolle Zwischenprodukte in der organischen Synthese sind. Darüber hinaus spielt es eine Rolle bei der Bildung von 2,4-Dipyridyl-1,3,5-Triazapentadien-Palladium(II)-Komplexen, die zur Koordinationschemie beitragen .

Synthese von Kobaltkomplexen

Diese Verbindung ist auch bei der Synthese von neuartigen Acetaldiimin-Kobaltkomplexen von Bedeutung. Solche Komplexe haben aufgrund ihrer einzigartigen chemischen Eigenschaften potenzielle Anwendungen in der Katalyse und Materialwissenschaft .

Bewertung des karzinogenen Risikos

Butan-2-onoxim ist in Alkydlacken oder Silikonversiegelungen enthalten und wurde als krebserregend der Kategorie 1B eingestuft. Seine Untersuchung ist entscheidend, um sichere Arbeitsbedingungen zu gewährleisten und seine langfristigen Auswirkungen auf die Gesundheit zu verstehen .

Wirkmechanismus

Target of Action

2-Butanone, oxime, also known as MEKO, is primarily used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane . It is commonly present in alkyd paints or silicone sealants . The primary targets of 2-Butanone, oxime are the chemical structures in these materials that it helps to stabilize.

Mode of Action

It is known to act as a blocking agent, preventing unwanted reactions in the materials it is added to . This blocking action helps to stabilize the materials, preventing degradation and maintaining their desired properties.

Biochemical Pathways

It is known to interact with the chemical structures in the materials it is used with, acting as a stabilizer and preventing unwanted reactions .

Pharmacokinetics

It is known to be a volatile compound, which suggests that it could be rapidly absorbed and distributed in the body if inhaled or ingested .

Result of Action

The primary result of the action of 2-Butanone, oxime is the stabilization of the materials it is used with. By acting as a blocking agent, it prevents unwanted reactions, helping to maintain the desired properties of these materials .

Action Environment

The action of 2-Butanone, oxime can be influenced by various environmental factors. For example, its volatility means that it can evaporate quickly in warm conditions, potentially reducing its effectiveness . Additionally, it has been reclassified as a category 1B carcinogen, which has led to new regulations regarding its use and handling to ensure safe working conditions .

Biochemische Analyse

Biochemical Properties

It is known that oximes, such as 2-Butanone, oxime, can react with aldehydes and ketones to form compounds in a process that is essentially irreversible . This suggests that 2-Butanone, oxime may interact with enzymes, proteins, and other biomolecules that contain aldehyde or ketone groups.

Cellular Effects

It has been suggested that it may have carcinogenic effects in animals

Molecular Mechanism

It is known that oximes can form through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This suggests that 2-Butanone, oxime may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been suggested that it may have carcinogenic effects in animals

Metabolic Pathways

It has been suggested that the ketoxime is metabolized to the ketone

Transport and Distribution

It is known that it is commonly found in alkyd resin coatings or silicone sealants , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butanone oxime involves the reaction of 2-Butanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Butanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add base to the solution to adjust pH to 8-9", "Add 2-Butanone to the solution and stir for several hours at room temperature", "Extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 2-Butanone oxime" ] } | |

CAS-Nummer |

96-29-7 |

Molekularformel |

C4H9NO |

Molekulargewicht |

87.12 g/mol |

IUPAC-Name |

(NZ)-N-butan-2-ylidenehydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

InChI-Schlüssel |

WHIVNJATOVLWBW-PLNGDYQASA-N |

Isomerische SMILES |

CC/C(=N\O)/C |

SMILES |

CCC(=NO)C |

Kanonische SMILES |

CCC(=NO)C |

Siedepunkt |

306 °F at 760 mmHg (NTP, 1992) 152.5 °C |

Color/Form |

Liquid Colorless liquid |

Dichte |

0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |

Flammpunkt |

138 °F (NTP, 1992) |

melting_point |

-21.1 °F (NTP, 1992) -29.5 °C |

Andere CAS-Nummern |

96-29-7 |

Physikalische Beschreibung |

Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Löslichkeit |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |

Synonyme |

2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |

Dampfdichte |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Dampfdruck |

22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)